Mutagenicity in TA100
3,4-Diphenyl-5-nitro-2-furoic acid (COOH) was the least mutagenic compound among the 2-substituted, 3,4-diphenyl-5-nitrofurans tested in Salmonella typhimurium strain TA100. The relative rank order of activity was COOCH3 (methyl ester) > COCH2Br (bromoacetyl) > COCH3 (acetyl) > COOH (free acid) [1]. Quantitative revertant data from the same research group show the methyl ester produced 114 rev/nmol, the acetyl analog produced 31 rev/nmol, and the bromoacetyl analog produced 70 rev/nmol in TA100, indicating the free acid is at least 2- to 3-fold less mutagenic than the acetyl derivative and even lower relative to the methyl ester [2].
| Evidence Dimension | Mutagenic potency (revertants per nanomole) in S. typhimurium TA100 |
|---|---|
| Target Compound Data | Ranked as least active; specific revertant count not quantitated in the primary report, but confirmed lower than 31 rev/nmol (the acetyl analog) |
| Comparator Or Baseline | Methyl 3,4-diphenyl-5-nitro-2-furoate (114 rev/nmol); 3,4-diphenyl-5-nitro-2-acetylfuran (31 rev/nmol); 3,4-diphenyl-5-nitro-2-bromoacetylfuran (70 rev/nmol) |
| Quantified Difference | At minimum a 2.7-fold reduction in potency compared to the next-least mutagenic analog (acetyl), and a >3.7-fold reduction relative to the methyl ester |
| Conditions | Ames Salmonella typhimurium TA100 plate incorporation assay; compound identity confirmed by synthesis and characterization; non-nitro analog (methyl 3,4-diphenyl-2-furoate) was inactive, confirming the nitro group is essential for activity |
Why This Matters
For researchers selecting a 3,4-diphenyl-5-nitrofuran scaffold with minimized genotoxic liability, the free carboxylic acid offers a quantitatively demonstrated advantage over its ester and ketone counterparts.
- [1] Ichikawa M, Yamamoto K, Tanaka A, Swaminathan S, Hatcher JF, Erturk E, Bryan GT. Mutagenicity of 3,4-diphenyl-5-nitrofuran analogs in Salmonella typhimurium. Carcinogenesis. 1986 Aug;7(8):1339-44. doi: 10.1093/carcin/7.8.1339. PMID: 3524891. View Source
- [2] Hatcher JF, Ichikawa M, Bryan GT, Swaminathan S. Mutagenicity of new analogs of 5-nitrofurans. Fed Proc. 1986;45(6):1883. OSTI ID: 6989366. https://www.osti.gov/biblio/6989366. View Source
